![molecular formula C13H9N3O3 B13880697 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)benzoic acid](/img/structure/B13880697.png)
4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)benzoic acid is a heterocyclic compound that features an imidazo[4,5-b]pyridine core fused with a benzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid, followed by intramolecular cyclization . The resulting pyridine carboxylate can be transformed into various derivatives, including carboxylic acids, amides, and amines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis and functional group transformations are likely to be applicable.
化学反応の分析
Types of Reactions
4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The imidazo[4,5-b]pyridine core can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen atoms in the imidazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro or hydroxyl derivatives, while reduction can yield amines or other reduced forms.
科学的研究の応用
4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)benzoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Industry: The compound can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)benzoic acid involves its interaction with various molecular targets. The imidazo[4,5-b]pyridine core can interact with enzymes and receptors, modulating their activity. This interaction often involves the inhibition of specific pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) pathway .
類似化合物との比較
Similar Compounds
Rimegepant: A compound with a similar imidazo[4,5-b]pyridine core used for the treatment of migraines.
Telcagepant: Another imidazo[4,5-b]pyridine derivative investigated for migraine treatment.
Ralimetinib: An investigational agent for cancer treatment.
Uniqueness
4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)benzoic acid is unique due to its specific combination of the imidazo[4,5-b]pyridine core with a benzoic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C13H9N3O3 |
|---|---|
分子量 |
255.23 g/mol |
IUPAC名 |
4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)benzoic acid |
InChI |
InChI=1S/C13H9N3O3/c17-12(18)8-3-5-9(6-4-8)16-10-2-1-7-14-11(10)15-13(16)19/h1-7H,(H,17,18)(H,14,15,19) |
InChIキー |
OBPIVWDMEMDFKD-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(NC(=O)N2C3=CC=C(C=C3)C(=O)O)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


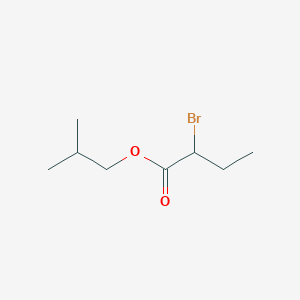
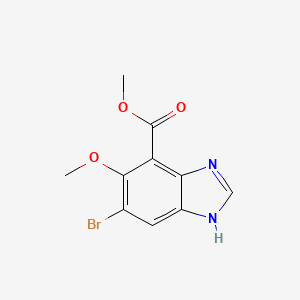
![[4-(4-Aminophenyl)piperazin-1-yl]-(5-chlorothiophen-2-yl)methanone](/img/structure/B13880630.png)


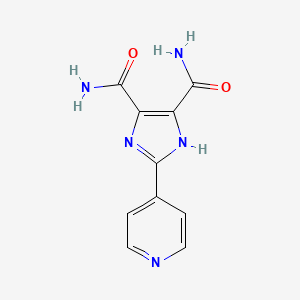
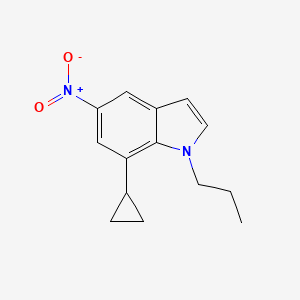
![4-[(3,4-diaminophenoxy)methyl]Benzonitrile](/img/structure/B13880656.png)
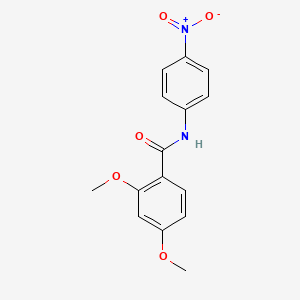
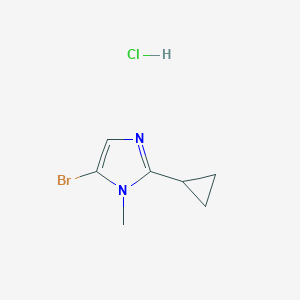


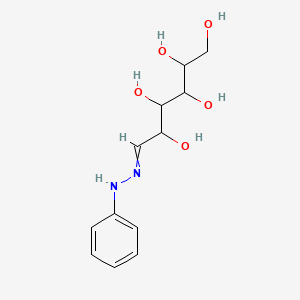
![2-[3-(4-Chlorophenyl)-5-piperidin-4-yl-1,2,4-triazol-1-yl]pyrimidine](/img/structure/B13880680.png)
